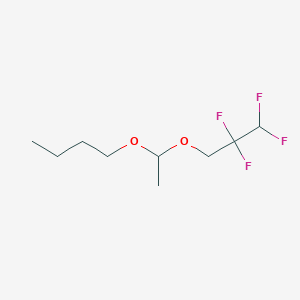
3-(2,2-Difluoropropoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoropropoxy)phenol is an organic compound characterized by a phenol group attached to a 2,2-difluoropropoxy substituent. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropoxy)phenol typically involves the etherification of phenol with 2,2-difluoropropanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluoropropoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoropropoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoropropoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. Additionally, the difluoropropoxy group can enhance the compound’s lipophilicity and stability, affecting its distribution and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoropropanol: A precursor in the synthesis of 3-(2,2-Difluoropropoxy)phenol.
2,3-Difluorophenol: Another phenolic compound with similar structural features.
2,2,2-Trifluoroethoxyphenol: A related compound with a trifluoroethoxy substituent.
Uniqueness
This compound is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications. Additionally, the combination of the phenol and difluoropropoxy groups provides a versatile platform for further chemical modifications and functionalization.
Propiedades
Fórmula molecular |
C9H10F2O2 |
|---|---|
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
3-(2,2-difluoropropoxy)phenol |
InChI |
InChI=1S/C9H10F2O2/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5,12H,6H2,1H3 |
Clave InChI |
AEXZYDJDOINJKB-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=CC(=C1)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)
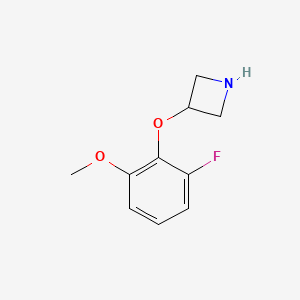


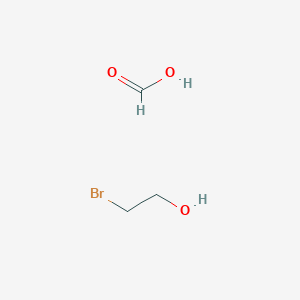

![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
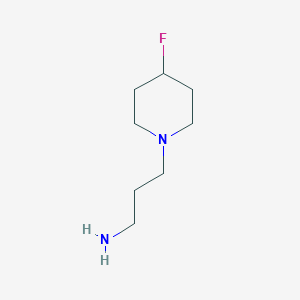
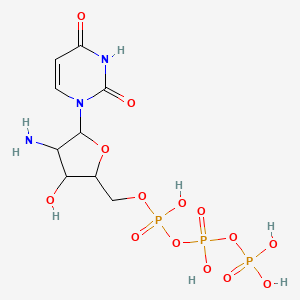
![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)

